5-Iodo-1-pentanol

Overview

Description

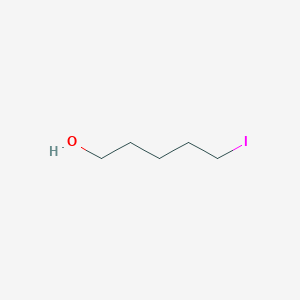

5-Iodo-1-pentanol is an organic compound with the chemical formula C5H11IO. It is a colorless liquid with a density of approximately 1.62 g/cm³ and a boiling point of 210-212°C . This compound is part of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to an aliphatic carbon chain.

Preparation Methods

5-Iodo-1-pentanol can be synthesized through various methods. One common synthetic route involves the reaction of valeraldehyde (C5H10O) with hydrogen iodide (HI). The reaction proceeds under controlled conditions to yield this compound . This method is often used in laboratory settings due to its simplicity and efficiency.

Chemical Reactions Analysis

5-Iodo-1-pentanol undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom in this compound can be substituted with other functional groups. For example, it can react with nucleophiles such as sodium azide (NaN3) to form 5-azido-1-pentanol.

Oxidation Reactions: The hydroxyl group can be oxidized to form 5-iodo-1-pentanal or further to 5-iodo-1-pentanoic acid under appropriate conditions.

Reduction Reactions: The compound can be reduced to form 5-iodopentane by using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include sodium hydroxide (NaOH), potassium permanganate (KMnO4), and lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Iodo-1-pentanol has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of other iodinated compounds.

Biology: The compound is used in the study of biological systems, particularly in the synthesis of biologically active molecules.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, especially those requiring iodinated intermediates.

Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-Iodo-1-pentanol involves its reactivity due to the presence of the iodine atom and the hydroxyl group. The iodine atom can participate in substitution reactions, making the compound a versatile intermediate in organic synthesis. The hydroxyl group can undergo oxidation or reduction, further expanding its utility in chemical transformations.

Comparison with Similar Compounds

5-Iodo-1-pentanol can be compared with other similar compounds such as:

5-Bromo-1-pentanol: Similar in structure but contains a bromine atom instead of iodine. It has different reactivity and physical properties.

5-Chloro-1-pentanol: Contains a chlorine atom and exhibits different chemical behavior due to the smaller size and different electronegativity of chlorine compared to iodine.

1-Pentanol: Lacks the halogen atom, making it less reactive in substitution reactions but still useful in various chemical processes.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs.

Biological Activity

5-Iodo-1-pentanol (C5H11IO) is a halogenated alcohol that has garnered attention for its potential biological activities. This compound's structure includes an iodine atom, which can significantly influence its reactivity and interactions with biological systems. The following sections explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of an iodine atom at the first carbon of the pentanol chain. This substitution can enhance its lipophilicity and alter its biological interactions compared to non-halogenated counterparts.

Antimicrobial Activity

Research has indicated that halogenated alcohols can exhibit antimicrobial properties. A study focusing on various halogenated compounds suggests that this compound may possess significant antibacterial activity against a range of pathogens. The mechanism is thought to involve disruption of microbial membranes and inhibition of enzymatic processes essential for bacterial survival.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes findings on the MIC values for various bacterial strains, indicating that this compound demonstrates varying levels of efficacy against different pathogens.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The compound showed selective cytotoxicity, particularly against breast (MCF-7) and colon (HT-29) cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 25 |

| HeLa | 30 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that this compound could be a candidate for further development in cancer therapeutics.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, potentially leading to increased permeability and cell lysis.

- Enzyme Inhibition : It may act as an inhibitor for key enzymes involved in metabolic pathways, disrupting cellular functions.

- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that halogenated compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal examined the antimicrobial efficacy of various halogenated alcohols, including this compound. The researchers conducted a series of experiments using disk diffusion methods to evaluate the inhibition zones against selected bacterial strains. Results demonstrated that this compound exhibited significant inhibition compared to control groups, supporting its potential as an antimicrobial agent .

Cancer Cell Line Studies

In another investigation, researchers explored the cytotoxic effects of this compound on various cancer cell lines. The study utilized MTT assays to assess cell viability post-treatment with different concentrations of the compound. The findings revealed a dose-dependent reduction in cell viability, particularly in MCF-7 cells, indicating a promising avenue for cancer treatment .

Q & A

Basic Question: What are the recommended synthetic routes for 5-iodo-1-pentanol, and how can purity be optimized?

Methodological Answer:

this compound can be synthesized via nucleophilic substitution of 1-pentanol derivatives. A common approach involves iodination of 1-pentanol using hydroiodic acid (HI) under controlled conditions. For example, reacting 1-pentanol with HI in the presence of red phosphorus (to minimize side reactions) at reflux temperatures (~110°C) yields this compound .

Purity Optimization:

- Purification: Distillation under reduced pressure (boiling point ~120–130°C at 15 mmHg) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) resolves iodinated byproducts.

- Characterization: Confirm purity via H NMR (δ ~3.6 ppm for -OH, δ ~3.4 ppm for -CHI) and GC-MS (m/z = 200 for molecular ion peak) .

Basic Question: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy:

- Elemental Analysis: Verify iodine content (theoretical ~63.5%) using combustion analysis or ICP-MS.

- FT-IR: Identify O-H stretch (~3200–3600 cm) and C-I stretch (~500–600 cm) .

Advanced Question: How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Methodological Answer:

Discrepancies in solubility data often arise from variations in solvent purity or temperature. To address this:

Standardize Conditions: Measure solubility in anhydrous solvents (e.g., DCM, THF) at 25°C using gravimetric analysis.

Controlled Replication: Compare results with literature values (e.g., NIST Chemistry WebBook for analogous alkanols) and document deviations .

Statistical Analysis: Apply ANOVA to assess inter-lab variability. For example, solubility in ethanol may range from 15–25 g/L due to trace water content .

Advanced Question: What experimental designs are suitable for studying the stability of this compound under varying storage conditions?

Methodological Answer:

To evaluate stability:

- Light Sensitivity: Store aliquots in amber vials (vs. clear glass) under UV light (254 nm) and monitor decomposition via HPLC every 24 hours.

- Thermal Stability: Incubate samples at 4°C, 25°C, and 40°C for 1 month. Analyze iodine content (ICP-MS) and purity (GC-MS) to detect dehydrohalogenation or oxidation .

- Humidity Control: Use desiccators with silica gel to assess hydrolytic degradation (monitor pH changes in aqueous suspensions) .

Advanced Question: How can computational methods complement experimental data for predicting reaction pathways involving this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model SN reaction energetics (e.g., substitution with NaN to form 5-azido-1-pentanol). Compare activation barriers with experimental kinetic data .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction rates. Validate with Arrhenius plots from lab experiments .

Basic Question: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Ventilation: Use fume hoods to prevent inhalation of volatile iodine.

- PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin contact (iodine can cause dermatitis).

- Waste Disposal: Quench excess reagent with sodium thiosulfate to neutralize iodine before disposal .

Advanced Question: How can researchers design kinetic studies to investigate the hydrolysis of this compound in aqueous media?

Methodological Answer:

Pseudo-First-Order Conditions: Use excess water (≥10:1 molar ratio) and track reaction progress via conductivity measurements (iodide ion release).

pH Dependence: Perform experiments at pH 3–10 to identify acid/base-catalyzed mechanisms.

Arrhenius Analysis: Calculate activation energy () from rate constants at 20°C, 30°C, and 40°C .

Q. Guidance for Research Design

- Contradiction Analysis: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when conflicting data arise .

- Replication: Use longitudinal designs (e.g., multi-week stability assays) to validate reproducibility, as seen in studies on analogous iodinated compounds .

Properties

IUPAC Name |

5-iodopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11IO/c6-4-2-1-3-5-7/h7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYCSFHXRGKNBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.